molecular formula C10H10FN5O2 B2895495 methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate CAS No. 921060-09-5

methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate

Cat. No.: B2895495
CAS No.: 921060-09-5
M. Wt: 251.221
InChI Key: KYZWJNRSOKKWQK-UHFFFAOYSA-N
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Description

Methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is a synthetic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group attached to a tetrazole ring, which is further linked to a carbamate group. Its versatility and reactivity make it an interesting subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate typically involves a multi-step process

  • Formation of Tetrazole Ring: : The tetrazole ring can be synthesized through the reaction of hydrazoic acid with nitriles under acidic conditions.

  • Introduction of Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.

  • Addition of Carbamate Moiety: : The final step involves the reaction of the resulting intermediate with methyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound often utilizes similar synthetic routes but may employ different catalysts or reaction conditions to optimize yield and purity. Scale-up techniques include the use of continuous flow reactors to ensure efficient and controlled synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions involving agents like sodium borohydride can yield reduced intermediates.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and the carbamate moiety.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or basic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

  • Substitution: : Halogenated reagents for electrophilic substitution, nucleophiles like amines or alkoxides for nucleophilic substitution.

Major Products Formed

The major products depend on the specific reactions:

  • Oxidation: Oxidized derivatives of the tetrazole ring or the fluorophenyl group.

  • Reduction: Reduced forms of the carbamate or aromatic ring.

  • Substitution: Substituted derivatives on the fluorophenyl ring or carbamate nitrogen.

Scientific Research Applications

Methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate finds applications in multiple scientific fields:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe due to its reactivity.

  • Medicine: : Explored for potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate exerts its effects is linked to its ability to interact with various molecular targets:

  • Molecular Targets: : Includes enzymes, receptors, and proteins that interact with the carbamate and tetrazole groups.

  • Pathways Involved: : Involves pathways related to inflammation, microbial activity, and chemical synthesis processes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is unique due to its combination of a tetrazole ring and a fluorophenyl group, which imparts specific reactivity and biological activity.

  • Similar Compounds: : Includes other tetrazole derivatives, carbamates, and fluorophenyl-containing compounds.

Biological Activity

Methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate (CAS No. 921060-09-5) is a synthetic compound that has attracted attention in various scientific fields due to its unique structural features and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a tetrazole ring linked to a fluorophenyl group and a carbamate moiety. This combination of functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways:

  • Molecular Targets : The tetrazole moiety can participate in hydrogen bonding and π-stacking interactions, which may enhance binding affinity to biological targets.
  • Biochemical Pathways : The compound has been studied for its potential effects on pathways related to inflammation, microbial activity, and cancer cell proliferation.

Anticancer Properties

Recent studies have indicated that this compound may exhibit anticancer activity . Notably, compounds with similar structures have shown promise in inhibiting cancer cell growth by inducing apoptosis and disrupting key signaling pathways.

CompoundIC50 (µM)Cancer TypeMechanism
ZQL-4c0.67BreastInduces apoptosis via oxidative stress
ZQL-4c2.96MCF-7Inhibits Notch-AKT signaling

The compound ZQL-4c, which shares a similar tetrazole structure, demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) through mechanisms involving oxidative stress and apoptosis induction .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. The presence of the tetrazole ring is associated with enhanced activity against certain bacterial strains, indicating potential for development as an antimicrobial agent.

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of similar tetrazole derivatives on breast cancer cells. Results showed that these compounds inhibited cell proliferation significantly, with IC50 values indicating strong cytotoxic effects .
  • Antimicrobial Testing : In vitro assays demonstrated that compounds featuring the tetrazole structure exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

Compound NameStructure TypeBiological Activity
Methyl ((1-phenyl)-1H-tetrazol-5-yl)methyl)carbamateTetrazole-CabamateAntibacterial, Anticancer
ZQL-4cOleanolic DerivativeAnticancer

This comparison highlights the versatility of tetrazole-containing compounds in medicinal chemistry.

Properties

IUPAC Name

methyl N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O2/c1-18-10(17)12-6-9-13-14-15-16(9)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZWJNRSOKKWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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